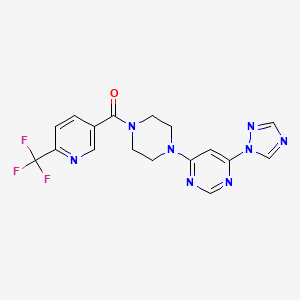

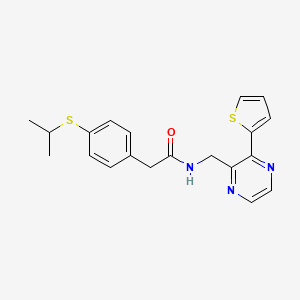

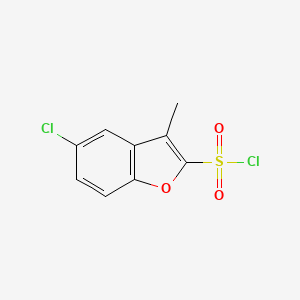

![molecular formula C12H7FN2O2S B2693141 N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-08-5](/img/structure/B2693141.png)

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It is a derivative of thiazole, a class of compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves the acylation of an amine with a carbonyl chloride to give a carboxamide . This is then treated with phosphorus pentasulfide to afford a carbothioamide, which is subsequently oxidized to form the thiazole ring . The exact synthesis process for “this compound” may vary.Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The molecular and electronic structures have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling .Chemical Reactions Analysis

The compound can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Applications De Recherche Scientifique

Antimicrobial Activity

N-(thiazol-2-yl)furan-2-carboxamide, a related thiazole-based heterocyclic amide, has shown promising antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential pharmacological and medical applications for compounds within this class, indicating a broad spectrum of antimicrobial activity that could be explored for N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide as well (Cakmak et al., 2022).

Inhibitors of Influenza A Virus

Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus, demonstrating the significant antiviral potential of compounds within this class. This highlights the potential for this compound to serve as a novel antiviral agent, particularly in the fight against influenza viruses (Yongshi et al., 2017).

Synthetic Applications

The synthesis and reactivity of related compounds have been explored, indicating that this compound could be utilized in the development of new synthetic methodologies. These compounds have been subjected to electrophilic substitution reactions, showcasing their potential in organic synthesis and the development of novel compounds with varied biological activities (Aleksandrov & El’chaninov, 2017).

Anticonvulsant Activities

Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which share a structural similarity with this compound, have shown outstanding anticonvulsant activities. This suggests potential applications of this compound in the development of new anticonvulsant drugs (Kohn et al., 1993).

Antitubercular Evaluation

The compound has potential applications in the treatment of tuberculosis, as related hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have shown significant antitubercular activity. This underscores the possibility of exploring this compound in the development of new antitubercular agents (Kantevari et al., 2011).

Orientations Futures

Given the wide range of biological activities exhibited by thiazole derivatives, “N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its mechanism of action and optimizing its synthesis for potential medical applications.

Mécanisme D'action

Target of Action

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is a thiazole-based heterocyclic amide . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They have been extensively studied due to their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . .

Mode of Action

It is known that the biological activities of thiazole derivatives can be affected by substituents on the thiazole ring . The presence of the fluorobenzo and furan-2-carboxamide groups may influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

This compound has been evaluated for its antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications.

Analyse Biochimique

Biochemical Properties

Benzothiazole derivatives have been reported to interact with various enzymes and proteins . For example, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation

Cellular Effects

Benzothiazole derivatives have been reported to influence various cellular processes . For instance, some benzothiazole derivatives have shown cytotoxic activity against tumor cell lines

Molecular Mechanism

It has been reported that some benzothiazole derivatives can inhibit COX, suggesting a potential mechanism of action

Propriétés

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMFKPNDVKFUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

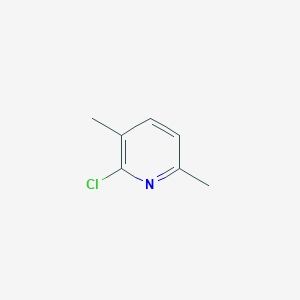

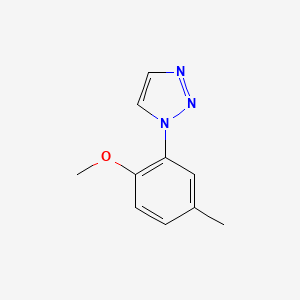

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)

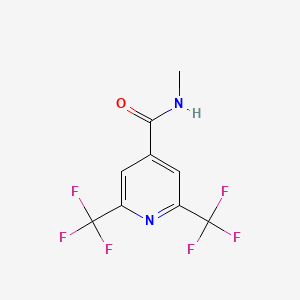

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)

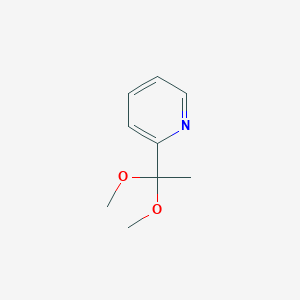

![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2693072.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)